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Compound of Interest

Compound Name: Regaloside B

Cat. No.: B1588128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Regaloside B, a phenylpropanoid glycoside, has demonstrated anti-inflammatory properties,

primarily attributed to its ability to inhibit the expression of inducible nitric oxide synthase

(iNOS) and cyclooxygenase-2 (COX-2).[1][2] Recent research has also uncovered a potential

interaction with the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1), suggesting

a broader biological activity profile. This guide provides a comparative analysis of Regaloside
B's known targets and potential off-target effects, alongside the well-characterized COX-2

inhibitor, Celecoxib. Detailed experimental protocols for assessing these targets are also

provided to support further research in this area.

Comparative Analysis of Regaloside B and
Alternatives
A direct quantitative comparison of the inhibitory activity of Regaloside B against its primary

targets, iNOS and COX-2, is challenging due to the limited availability of publicly accessible

IC50 values. However, qualitative data indicates its inhibitory effect on the expression of these

inflammatory enzymes. In contrast, Celecoxib is a well-documented selective COX-2 inhibitor

with known off-target interactions.
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Feature Regaloside B Celecoxib

Primary Targets
Inhibits expression of iNOS

and COX-2.[1][2]
Selective inhibitor of COX-2.

Known Off-Targets
Interacts with the Zα domain of

ADAR1.

Prostaglandin E synthase

(PTGES), Carbonic

anhydrases, Sarcoplasmic/ER

calcium ATPase, Protein

Kinase G (PKG) activation,

and others.

Signaling Pathway Modulation
Affects the NF-κB pathway by

influencing the p-p65/p65 ratio.

Modulates pathways involving

Akt, GSK3, ERK, and p38

MAPK.

Reported IC50 (COX-2) Data not publicly available. ~40 nM

Reported IC50 (iNOS) Data not publicly available. N/A

On-Target and Off-Target Signaling Pathways
Regaloside B's anti-inflammatory effects are linked to the downregulation of iNOS and COX-2,

key enzymes in the inflammatory cascade. This is likely mediated through the inhibition of the

NF-κB signaling pathway. The recently identified interaction with ADAR1 opens new avenues

for investigating its role in RNA editing and innate immunity.

Celecoxib, while selective for COX-2, exhibits a range of off-target activities that contribute to

both its therapeutic and adverse effects. These interactions with various kinases and other

proteins highlight the importance of comprehensive off-target profiling in drug development.
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Figure 1: Regaloside B's known signaling interactions.

Experimental Workflows for Target and Off-Target
Analysis
A comprehensive investigation of a compound's off-target effects involves a multi-faceted

approach, starting from broad screening to specific target validation.

Experimental Workflow for Off-Target Profiling

Broad Screening Hit Identification
e.g., Kinome Scan

Target Validation
e.g., CETSA, SPR

Functional Assays
e.g., Enzyme activity assays

Click to download full resolution via product page

Figure 2: A typical workflow for identifying and validating off-target effects.
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Detailed Experimental Protocols
Western Blot for iNOS and COX-2 Expression
This protocol is used to determine the effect of Regaloside B on the protein levels of iNOS and

COX-2 in stimulated cells.

Materials:

RAW 264.7 macrophage cells

Lipopolysaccharide (LPS)

Regaloside B

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed RAW 264.7 cells and allow them to adhere overnight.

Pre-treat cells with various concentrations of Regaloside B for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and COX-2

expression.
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Wash cells with cold PBS and lyse them on ice using lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

Normalize protein concentrations and prepare samples for SDS-PAGE.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control

(e.g., β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities and normalize to the loading control to determine the relative

protein expression.

Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown

product of NO, in cell culture supernatants.

Materials:

Cell culture supernatant from treated cells (as prepared for Western Blot)

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-

Naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite standard solutions

96-well microplate
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Procedure:

Prepare a standard curve using serial dilutions of sodium nitrite.

In a 96-well plate, add 50 µL of cell culture supernatant and 50 µL of each standard to

separate wells.

Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room

temperature, protected from light.

Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes

at room temperature, protected from light.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the nitrite concentration in the samples by comparing their absorbance to the

standard curve.

NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with

Regaloside B.

Materials:

HEK293T cells (or other suitable cell line)

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

Transfection reagent

TNF-α or other NF-κB activator

Regaloside B

Dual-Luciferase Reporter Assay System

Luminometer
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Procedure:

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

After 24 hours, pre-treat the cells with different concentrations of Regaloside B for 1 hour.

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

Lyse the cells using the passive lysis buffer provided in the assay kit.

In a luminometer plate, add the cell lysate.

Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the

luminescence.

Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence

again.

Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection

efficiency.

Surface Plasmon Resonance (SPR) for ADAR1 Binding
SPR is a label-free technique to measure the binding kinetics and affinity between a small

molecule and a protein.

Materials:

SPR instrument and sensor chip (e.g., CM5)

Recombinant human ADAR1 Zα domain protein

Regaloside B

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP+)

Procedure:
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Immobilize the ADAR1 Zα domain protein onto the sensor chip surface via amine coupling.

Prepare a series of concentrations of Regaloside B in the running buffer.

Inject the Regaloside B solutions over the sensor surface at a constant flow rate and record

the binding response in real-time.

After each injection, regenerate the sensor surface to remove the bound analyte.

Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the

association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Conclusion
The available evidence suggests that Regaloside B exerts its anti-inflammatory effects through

the modulation of the NF-κB pathway, leading to the decreased expression of iNOS and COX-

2. The recent discovery of its interaction with ADAR1 indicates a potential for broader biological

activities that warrant further investigation. While quantitative data on its inhibitory potency is

currently lacking, the provided experimental protocols offer a framework for researchers to

conduct detailed studies on the on-target and off-target effects of Regaloside B. A

comprehensive understanding of its molecular interactions is crucial for evaluating its

therapeutic potential and safety profile. Further comparative studies with established inhibitors

like Celecoxib, utilizing broad-panel screening assays, are highly recommended to fully

elucidate the selectivity and potential off-target liabilities of Regaloside B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588128#investigating-off-target-effects-of-
regaloside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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